molecular formula C21H23NO B195078 Dapoxetine CAS No. 119356-77-3

Dapoxetine

Cat. No.: B195078
CAS No.: 119356-77-3
M. Wt: 305.4 g/mol
InChI Key: USRHYDPUVLEVMC-FQEVSTJZSA-N
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Scientific Research Applications

Mechanism of Action

Target of Action

Dapoxetine is a selective serotonin reuptake inhibitor (SSRI) used for the treatment of premature ejaculation . Its primary target is the serotonin transporter in the brain . This transporter plays a crucial role in the reuptake of serotonin, a neurotransmitter that influences mood, appetite, and other functions .

Mode of Action

This compound works by inhibiting the serotonin transporter, which leads to an increase in serotonin levels in the synaptic clefts . This alteration in serotonin levels helps delay ejaculation by improving ejaculatory control and extending the time it takes for ejaculation to occur .

Biochemical Pathways

The drug’s mechanism of action is thought to be related to inhibition of neuronal reuptake of serotonin and subsequent potentiation of serotonin activity . The central ejaculatory neural circuit comprises spinal and cerebral areas that form a highly interconnected network . Experimental evidence indicates that serotonin (5-HT), throughout brain descending pathways, exerts an inhibitory role on ejaculation .

Pharmacokinetics

This compound exhibits rapid absorption kinetics, a fast onset of action, and a short half-life, making it suitable for on-demand dosing . It has a unique pharmacokinetic profile, with a short time to maximum serum concentration (about 1 h) and rapid elimination (initial half-life of 1-2 h) . This compound is metabolized in the liver (CYP2D6, CYP3A4) and kidney (FMO1), and its metabolites are this compound-N-oxide, desmethylthis compound, and didesmethylthis compound .

Result of Action

The result of this compound’s action is a significant increase in intravaginal ejaculation latency time (IELT), which means it prolongs the time it takes for ejaculation to occur . This leads to an increased sense of control and sexual satisfaction in men of 18 to 64 years of age with premature ejaculation .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it has been found to suppress Zika virus infection in vitro . Moreover, its efficacy can be affected by the patient’s metabolic profile, as it is metabolized by liver enzymes (CYP2D6, CYP3A4) and a kidney enzyme (FMO1) . Its stability and efficacy can also be influenced by factors such as pH, temperature, and the presence of other drugs .

Safety and Hazards

Dapoxetine should not be used in men with moderate to severe hepatic impairment and in those receiving CYP3A4 inhibitors such as ketoconazole, ritonavir, and telithromycin . It also cannot be used in patients with heart failure, permanent pacemaker, or other significant ischemic heart disease .

Biochemical Analysis

Biochemical Properties

Dapoxetine plays a crucial role in biochemical reactions by inhibiting the serotonin transporter, thereby increasing serotonin levels in the synaptic cleft. This compound interacts with various biomolecules, including serotonin, dopamine, and norepinephrine reuptake transporters . By binding to these transporters, this compound inhibits the reuptake of these neurotransmitters, enhancing their action and prolonging their effects.

Cellular Effects

This compound influences various types of cells and cellular processes. It affects neuronal cells by modulating neurotransmitter levels, which in turn impacts cell signaling pathways, gene expression, and cellular metabolism . In neuronal cells, this compound has been shown to reduce oxidative stress and inflammation, thereby protecting against neuronal damage .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to serotonin, dopamine, and norepinephrine reuptake transporters. This binding inhibits the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft . Additionally, this compound modulates the activity of various enzymes and proteins involved in neurotransmitter metabolism, further enhancing its effects on neurotransmitter levels and signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable, but its effects can diminish with prolonged exposure due to potential degradation and adaptation of cellular responses . Long-term studies have shown that this compound can maintain its efficacy in reducing oxidative stress and inflammation in neuronal cells, although the extent of these effects may vary over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits serotonin reuptake and enhances neurotransmitter levels, leading to improved neuronal function and reduced oxidative stress . At higher doses, this compound may cause toxic or adverse effects, including increased oxidative stress and potential neuronal damage . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving therapeutic benefits without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to neurotransmitter metabolism. It interacts with enzymes such as monoamine oxidase and catechol-O-methyltransferase, which are involved in the breakdown of neurotransmitters . By inhibiting these enzymes, this compound prolongs the action of neurotransmitters and enhances their effects on cellular signaling pathways .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . This compound’s localization and accumulation within specific tissues, such as the brain, are influenced by these interactions, which contribute to its therapeutic effects on neuronal function .

Subcellular Localization

This compound’s subcellular localization plays a role in its activity and function. It is primarily localized in the synaptic cleft, where it interacts with neurotransmitter transporters and modulates their activity . Additionally, this compound may undergo post-translational modifications that direct it to specific compartments or organelles within the cell, further influencing its effects on cellular processes .

Chemical Reactions Analysis

Dapoxetine undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. The major products formed from these reactions include this compound-N-oxide, desmethylthis compound, and didesmethylthis compound .

Properties

IUPAC Name

(1S)-N,N-dimethyl-3-naphthalen-1-yloxy-1-phenylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO/c1-22(2)20(18-10-4-3-5-11-18)15-16-23-21-14-8-12-17-9-6-7-13-19(17)21/h3-14,20H,15-16H2,1-2H3/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USRHYDPUVLEVMC-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@@H](CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

129938-20-1 (hydrochloride)
Record name Dapoxetine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119356773
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID0057627
Record name Dapoxetine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The drug's mechanism of action is thought to be related to inhibition of neuronal reuptake of serotonin and subsequent potentiation of serotonin activity. The central ejaculatory neural circuit comprises spinal and cerebral areas that form a highly interconnected network. The sympathetic, parasympathetic, and somatic spinal centers, under the influence of sensory genital and cerebral stimuli integrated and processed at the spinal cord level, act in synergy to command physiologic events occurring during ejaculation. Experimental evidence indicates that serotonin (5-HT), throughout brain descending pathways, exerts an inhibitory role on ejaculation. To date, three 5-HT receptor subtypes (5-HT(1A), 5-HT(1B), and 5-HT(2C)) have been postulated to mediate 5-HT's modulating activity on ejaculation.
Record name Dapoxetine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04884
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

119356-77-3, 129938-20-1
Record name Dapoxetine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119356-77-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dapoxetine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119356773
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dapoxetine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04884
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dapoxetine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0057627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S)-N,N-dimethyl-3-naphthalen-1-yloxy-1-phenylpropan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DAPOXETINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GB2433A4M3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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